molecular formula C4H6N4O3S2 B1664987 Acetazolamide CAS No. 59-66-5

Acetazolamide

Cat. No. B1664987
CAS RN: 59-66-5
M. Wt: 222.3 g/mol
InChI Key: BZKPWHYZMXOIDC-UHFFFAOYSA-N
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Description

Acetazolamide is a potent carbonic anhydrase inhibitor used to treat edema from heart failure or medications, certain types of epilepsy, and glaucoma . It corresponds chemically to N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-acetamide with an empirical formula of C4H6N4O3S2 .


Synthesis Analysis

Acetazolamide is rapidly absorbed after oral ingestion with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized. Approximately 100% of an administered dose is excreted as unchanged acetazolamide in urine .


Molecular Structure Analysis

Acetazolamide corresponds chemically to N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-acetamide with an empirical formula of C4H6N4O3S2 and a molecular weight of 222.25 . Experimental IR and Raman spectra of solid acetazolamide have been analyzed by computing the molecular structures and vibrational spectra of monomer and dimer forms and water clusters of acetazolamide .


Chemical Reactions Analysis

Acetazolamide is a carbonic anhydrase inhibitor, hence causing the accumulation of carbonic acid . The diuretic effect depends on the inhibition of carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen. This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .


Physical And Chemical Properties Analysis

Acetazolamide has a density of 2.0±0.1 g/cm3, a boiling point of 514.3±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Safety And Hazards

Acetazolamide may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Acetazolamide added to intravenous loop diuretics decreases congestion within three days in patients with acute decompensated heart failure . The ADVOR trial examined whether the addition of acetazolamide to intravenous loop diuretics improves decongestion in patients with acute decompensated heart failure .

properties

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
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InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)
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InChI Key

BZKPWHYZMXOIDC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
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Molecular Formula

C4H6N4O3S2
Record name ACETAZOLAMIDE
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Related CAS

1424-27-7 (mono-hydrochloride salt)
Record name Acetazolamide [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID7022544
Record name Acetazolamide
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Molecular Weight

222.3 g/mol
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Physical Description

Acetazolamide appears as white to yellowish-white fine crystalline powder. No odor or taste. (NTP, 1992), Solid
Record name ACETAZOLAMIDE
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Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), SPARINGLY SOL IN COLD WATER, SLIGHTLY SOL IN ALCOHOL, INSOL IN CHLOROFORM, DIETHYL ETHER, CARBON TETRACHLORIDE; SLIGHTLY SOL IN ACETONE, Readily soluble in 1 N sodium carbonate solution., In water= 980 mg/l at 30 °C., 2.79e+00 g/L
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Mechanism of Action

The anticonvulsant activity of Acetazolamide may depend on a direct inhibition of carbonic anhydrase in the CNS, which decreases carbon dioxide tension in the pulmonary alveoli, thus increasing arterial oxygen tension. The diuretic effect depends on the inhibition of carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen. This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water., Carbonic anhydrase inhibitors potently inhibit (IC50 for acetazolamide is 10 nM) both the membrane bound and cytoplasmic forms of carbonic anhydrase, resulting in nearly complete abolition of NaHCO3 reabsorption in the proximal tubule. /Carbonic Anhydrase Inhibitors/, Although the proximal tubule is the major site of action of carbonic anhydrase inhibitors, carbonic anhydrase also is involved in secretion of titratable acid in the collecting duct system (a process which involves a proton pump), and therefore the collecting duct system is a secondary site of action for this class of drugs. /Carbonic Anhydrase Inhibitors/, Acetazolamide frequently causes paresthesias and somnolence, suggesting an action of carbonic anhydrase inhibitors in the CNS. The efficacy of acetazolamide in epilepsy is in part due to the production of metabolic acidosis; however, direct actions of acetazolamide in the CNS also contribute to its anticonvulsant action., ... Inhibition of carbonic anhydrase decreases the rate of formation of aqueous humor and consequently reduce intraocular pressure. /Carbonic Anhydrase Inhibitors/, For more Mechanism of Action (Complete) data for ACETAZOLAMIDE (6 total), please visit the HSDB record page.
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Product Name

Acetazolamide

Color/Form

CRYSTALS FROM WATER, WHITE TO FAINTLY YELLOWISH WHITE, CRYSTALLINE, POWDER

CAS RN

59-66-5
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Melting Point

496 to 498 °F (effervescence) (NTP, 1992), 258-259 °C (EFFERVESCENCE), 260.5 °C
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Synthesis routes and methods

Procedure details

AL4414A; diclofenamide; dorzolamide; methazolamide; sezolamide; sulocarbilate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetazolamide
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Citations

For This Compound
110,000
Citations
WG Reiss, KS Oles - Annals of Pharmacotherapy, 1996 - journals.sagepub.com
… Acetazolamide, a carbonic anhydrase inhibitor, has been approved for the treatment of epilepsy since 1953. Acetazolamide is primarily used in combination therapy with other …
Number of citations: 189 journals.sagepub.com
MA Van Berkel, JL Elefritz - The Bulletin of the American Society …, 2018 - academic.oup.com
… The DIABOLO study was the largest, randomized controlled trial to assess acetazolamide as a respiratory stimulant. This study sought to evaluate the impact of acetazolamide on …
Number of citations: 78 academic.oup.com
DL EHRENREICH, RA BURNS, RW ALMAN… - Archives of …, 1961 - jamanetwork.com
… of acetazolamide. Such a cerebral circulatory change had … fluid pressure after intravenous acetazolamide. … cerebral hemodynamic effects of intravenous acetazolamide are presented. In …
Number of citations: 166 jamanetwork.com
J Parasrampuria - Analytical Profiles of Drug Substances and Excipients, 1993 - Elsevier
… Acetazolamide is a potent and reversible carbonic anhydrase … Acetazolamide is indicated for centrencephalic epilepsies (… Acetazolamide is used as an adjuvant in the treatment of …
Number of citations: 20 www.sciencedirect.com
DE Leaf, DS Goldfarb - Journal of applied physiology, 2007 - journals.physiology.org
… Traditionally, acetazolamide's efficacy … of acetazolamide in the context of AMS is likely due to a multitude of effects. This review summarizes the known systemic effects of acetazolamide …
Number of citations: 252 journals.physiology.org
SA Forwand, M Landowne… - New England Journal …, 1968 - Mass Medical Soc
The influence of acetazolamide on acute mountain sickness was tested in a double-blind study of forty-three volunteers given acetazolamide or placebo, 250 mg every eight hours, for …
Number of citations: 246 www.nejm.org
SMB Rassam, V Patel, EM Kohner - Eye, 1993 - nature.com
… , acetazolamide, on the retinal circulation was studied in 10 healthy volunteers. Acetazolamide … blood flow at 30 minutes and 60 minutes after acetazolamide injection (p= 0.002). Retinal …
Number of citations: 123 www.nature.com
K Farzam, M Abdullah - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… Acetazolamide is a diuretic and carbonic anhydrase inhibitor medication used to treat several illnesses. It … team in the care of patients with conditions requiring the use of acetazolamide. …
Number of citations: 29 www.ncbi.nlm.nih.gov
W Mullens, J Dauw, P Martens… - … England Journal of …, 2022 - Mass Medical Soc
… that the addition of acetazolamide (at a dose … Acetazolamide in Decompensated Heart Failure with Volume Overload (ADVOR) trial, we examined whether the addition of acetazolamide …
Number of citations: 176 www.nejm.org
IP Kaur, M Singh, M Kanwar - International journal of pharmaceutics, 2000 - Elsevier
… Acetazolamide at a … of acetazolamide can be observed if the formulation, (a) contains a suitable polymer—to increase the residence time; (b) a penetration enhancer—as acetazolamide …
Number of citations: 177 www.sciencedirect.com

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